molecular formula C17H19N5OS B2602042 (R)-Simurosertib CAS No. 1330782-69-8

(R)-Simurosertib

货号 B2602042
CAS 编号: 1330782-69-8
分子量: 341.43
InChI 键: XGVXKJKTISMIOW-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Simurosertib is a selective inhibitor of the KRAS G12C mutant protein, which is a commonly found mutation in various types of cancer. This molecule has shown promising results in preclinical studies and is currently being investigated in clinical trials as a potential cancer therapy.

作用机制

(R)-Simurosertib works by binding to the KRAS G12C mutant protein and preventing it from activating downstream signaling pathways that promote tumor growth. This results in decreased tumor growth and increased cell death.
Biochemical and Physiological Effects:
(R)-Simurosertib has been shown to selectively inhibit the KRAS G12C mutant protein without affecting the wild-type KRAS protein. This selectivity is important as the wild-type KRAS protein is essential for normal cell function. In preclinical studies, (R)-Simurosertib has been shown to inhibit tumor growth and induce cell death in cell lines and animal models with KRAS G12C mutations.

实验室实验的优点和局限性

One advantage of using (R)-Simurosertib in lab experiments is its selectivity for the KRAS G12C mutant protein, which allows for specific targeting of cancer cells with this mutation. However, one limitation is that not all cancers have the KRAS G12C mutation, so (R)-Simurosertib may not be effective in all types of cancer.

未来方向

There are several future directions for the research and development of (R)-Simurosertib. One direction is to continue clinical trials to determine its safety and efficacy in humans. Another direction is to investigate its potential use in combination with other cancer therapies to enhance its effectiveness. Additionally, further research is needed to determine if (R)-Simurosertib can be used to treat other types of cancer with KRAS mutations.

合成方法

The synthesis method of (R)-Simurosertib involves the use of chiral pool synthesis, which uses readily available chiral starting materials to create the desired chiral compound. The synthesis starts with the preparation of a chiral alcohol, which is then converted to the corresponding tosylate. The tosylate is then reacted with a nucleophile to form the desired (R)-Simurosertib molecule.

科学研究应用

(R)-Simurosertib is being investigated as a potential cancer therapy due to its ability to selectively inhibit the KRAS G12C mutant protein. This mutation is found in approximately 13% of non-small cell lung cancers and 1-3% of other solid tumors. Preclinical studies have shown that (R)-Simurosertib can inhibit tumor growth in cell lines and animal models with KRAS G12C mutations.

属性

IUPAC Name

2-[(2R)-1-azabicyclo[2.2.2]octan-2-yl]-6-(5-methyl-1H-pyrazol-4-yl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-9-11(8-18-21-9)14-7-12-15(24-14)17(23)20-16(19-12)13-6-10-2-4-22(13)5-3-10/h7-8,10,13H,2-6H2,1H3,(H,18,21)(H,19,20,23)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKJKTISMIOW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)C4CC5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1)C2=CC3=C(S2)C(=O)NC(=N3)[C@H]4CC5CCN4CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Simurosertib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。